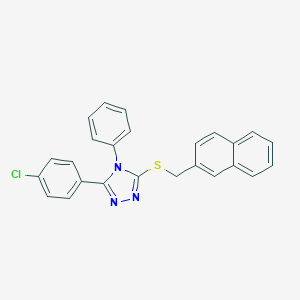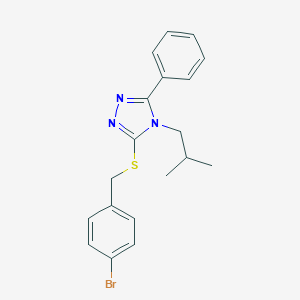
5-benzyl-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-benzyl-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of Benzyl Groups: Benzylation reactions are performed using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Substitution with Dimethylphenyl and Fluorobenzyl Groups: These steps involve nucleophilic substitution reactions where the triazole ring is functionalized with the desired substituents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
5-benzyl-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-benzyl-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-benzyl-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-ethoxyphenyl)-2-((3-fluorobenzyl)sulfanyl)-4(3H)-quinazolinone
- Benzyl 2,3-dibenzyl-4-phenylbutanoate
Uniqueness
Compared to similar compounds, 5-benzyl-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide stands out due to its unique combination of substituents, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C24H22FN3S |
|---|---|
Peso molecular |
403.5g/mol |
Nombre IUPAC |
3-benzyl-4-(3,4-dimethylphenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C24H22FN3S/c1-17-12-13-21(14-18(17)2)28-23(15-19-8-4-3-5-9-19)26-27-24(28)29-16-20-10-6-7-11-22(20)25/h3-14H,15-16H2,1-2H3 |
Clave InChI |
BDTYITMTNWOCOF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3F)CC4=CC=CC=C4)C |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3F)CC4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(2-Chlorophenoxy)anilino]-1-phenyl-2-buten-1-one](/img/structure/B425199.png)
![2-{[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B425200.png)

![3-[5-(4-bromophenyl)-1-(carbamothioylamino)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B425204.png)
![(2Z)-2-{[(4-methoxybenzyl)amino]methylidene}cyclohexanone](/img/structure/B425206.png)
![2-[[5-(4-Chlorophenyl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B425209.png)
![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425211.png)
![N-(3,5-dimethylphenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B425213.png)
![1-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-2,6-dimethylpiperidine](/img/structure/B425215.png)

![6-Amino-8-p-tolyl-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B425218.png)
![N-(4-ethylphenyl)-2-{[4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425220.png)
![2-{[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B425221.png)
![N-[(4-methoxyphenyl)methyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B425222.png)
